molecular formula C9H12O5 B6610136 4-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 2866354-06-3

4-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B6610136
CAS No.: 2866354-06-3
M. Wt: 200.19 g/mol
InChI Key: HOTHCQUMZXXPEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid, also known as MOCOB, is a novel compound that has been gaining attention in recent years due to its potential for use in scientific research. MOCOB is a versatile compound that can be used in a variety of applications, including the synthesis of other compounds, as a catalyst in organic chemistry, and as a tool for studying the biochemical and physiological effects of drugs.

Scientific Research Applications

4-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid has a wide range of potential applications in scientific research. It can be used as a catalyst in organic reactions, as a tool for studying the biochemical and physiological effects of drugs, and as a starting material for the synthesis of other compounds. In addition, this compound has been used in the synthesis of peptides and proteins, as well as in the development of new drugs and drug delivery systems.

Mechanism of Action

4-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid acts as a catalyst in organic reactions by activating the reactants and facilitating the formation of new products. It does this by forming a complex with the reactants, which increases the rate of the reaction. This complex then breaks down, releasing the product and regenerating the catalyst.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to increase the activity of enzymes involved in the metabolism of drugs, as well as to increase the solubility of drugs in aqueous solutions. In addition, this compound has been shown to have anti-inflammatory and anti-microbial properties.

Advantages and Limitations for Lab Experiments

4-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive and easy to synthesize compound, and it is also relatively non-toxic. However, it is important to note that this compound is not completely inert and can react with other compounds in the reaction mixture, which can lead to unwanted side reactions.

Future Directions

Given the versatility and potential of 4-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid, there are many potential future directions for research. These include further studies into the biochemical and physiological effects of this compound, as well as its potential applications in drug development and delivery systems. In addition, further research into the synthesis of this compound and its potential for use in other organic reactions could lead to the development of new and more efficient synthetic methods. Finally, further research into the mechanism of action of this compound could lead to the development of new catalysts and reagents for use in organic chemistry.

Synthesis Methods

4-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid can be synthesized from a variety of starting materials, including simple organic compounds such as ethyl acetate and acetic anhydride. The reaction is typically carried out in an aqueous medium, with the addition of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution reaction, in which the ethyl acetate reacts with the acetic anhydride to form the desired product.

Properties

IUPAC Name

4-methoxycarbonyl-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O5/c1-13-7(12)9-4-2-8(14-9,3-5-9)6(10)11/h2-5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTHCQUMZXXPEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(O1)(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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